molecular formula C21H34 B077293 (Z)-5alpha-Pregn-17(20)-ene CAS No. 14964-36-4

(Z)-5alpha-Pregn-17(20)-ene

Cat. No. B077293
CAS RN: 14964-36-4
M. Wt: 286.5 g/mol
InChI Key: SICNBSSTHZRCRB-SGRBLXEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5alpha-Pregn-17(20)-ene, also known as pregnenolone, is a natural steroid hormone that is produced in the body from cholesterol. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research for many years due to its potential therapeutic applications.

Mechanism Of Action

Pregnenolone is believed to exert its effects by interacting with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal excitability.

Biochemical And Physiological Effects

Pregnenolone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and plasticity. It has also been shown to increase levels of other steroid hormones, including progesterone and DHEA.

Advantages And Limitations For Lab Experiments

Pregnenolone has several advantages as a research tool. It is a natural compound that is produced in the body, and it has a relatively low toxicity profile. However, it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on (Z)-5alpha-Pregn-17(20)-ene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in aging populations. Further research is also needed to elucidate the precise mechanisms of action of (Z)-5alpha-Pregn-17(20)-ene and to identify potential side effects and safety concerns.

Synthesis Methods

Pregnenolone can be synthesized from cholesterol in the adrenal glands, gonads, and brain. It can also be synthesized chemically in the laboratory using various methods, including the oxidation of cholesterol and the reduction of (Z)-5alpha-Pregn-17(20)-ene acetate.

Scientific Research Applications

Pregnenolone has been studied for its potential therapeutic applications in a wide range of conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.

properties

CAS RN

14964-36-4

Product Name

(Z)-5alpha-Pregn-17(20)-ene

Molecular Formula

C21H34

Molecular Weight

286.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

SICNBSSTHZRCRB-SGRBLXEOSA-N

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

SMILES

CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

synonyms

(Z)-5α-Pregn-17(20)-ene

Origin of Product

United States

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